MEISi-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

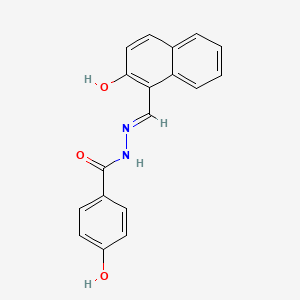

Molecular Formula |

C18H14N2O3 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

4-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23)/b19-11+ |

InChI Key |

BBWITAIHTBXEMO-YBFXNURJSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

MEIS1/2 Mechanism of Action in Hematopoietic Stem Cells: A Technical Guide

Abstract

Myeloid Ectopic Viral Integration Site 1 (MEIS1) and its homolog MEIS2 are TALE (Three Amino Acid Loop Extension) class homeodomain transcription factors that play critical roles in the regulation of hematopoietic stem cells (HSCs). MEIS1 is a master regulator essential for the maintenance of HSC quiescence, self-renewal, and the metabolic state. It functions primarily by forming transcriptional complexes with PBX and HOX proteins to regulate downstream target genes. A key mechanism involves the direct upregulation of hypoxia-inducible factors Hif-1α and Hif-2α, which shifts HSC metabolism towards glycolysis and limits oxidative stress, thereby preserving the stem cell pool.[1][2][3] Dysregulation of MEIS1, particularly its overexpression in conjunction with HOXA9, is a potent driver of acute myeloid leukemia (AML) by promoting the self-renewal of leukemia stem cells (LSCs).[4][5] MEIS2 shares some functions in early hematopoiesis but exhibits distinct roles, particularly concerning megakaryopoiesis. This guide provides an in-depth technical overview of the MEIS1/2 mechanism of action in HSCs, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways involved.

Core Mechanism of MEIS1 in Normal Hematopoietic Stem Cells

MEIS1 expression is highest in the most primitive HSC populations and is downregulated as the cells differentiate, indicating its role in maintaining the stem state. Its function is multifaceted, encompassing direct transcriptional regulation, metabolic control, and lineage specification.

Transcriptional Regulation via Protein Complexes

The primary mechanism of MEIS1 action is through its function as a transcriptional cofactor. MEIS1 itself does not possess transactivation domains but directs gene expression by forming protein complexes. It forms heterodimers with PBX family proteins (e.g., PBX1, PBX3), a crucial interaction for the nuclear import and stability of the complex. These MEIS1/PBX dimers then form heterotrimeric complexes with HOX proteins, most notably HOXA9 in the hematopoietic system. This trimeric complex binds to specific DNA sequences to regulate the expression of target genes that are critical for maintaining the undifferentiated and self-renewing state of HSCs. The HOX protein provides specificity for the target gene, while MEIS1 and PBX enhance DNA binding affinity and transcriptional activation.

References

- 1. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Meis1 is an essential and rate-limiting regulator of MLL leukemia stem cell potential - PMC [pmc.ncbi.nlm.nih.gov]

MEISi-2: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of MEISi-2, a selective small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS) transcription factor. MEIS proteins are critical regulators of hematopoietic stem cell (HSC) self-renewal, and their inhibition presents a promising therapeutic strategy in areas such as oncology and regenerative medicine. This document details the in silico screening process that led to the identification of this compound, provides a step-by-step chemical synthesis pathway, and outlines the experimental protocols for its biological characterization, including in vitro and in vivo assays. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery of this compound: An In Silico Approach

The discovery of this compound was the result of a large-scale, high-throughput in silico screening effort designed to identify novel inhibitors of MEIS1, a key regulator of hematopoietic stem cell (HSC) self-renewal. The screening process leveraged the computational power of AutoDock Vina and PaDEL-ADV platforms to assess a library of over one million druggable small molecules. The primary target for this virtual screen was the homeodomain of MEIS proteins.

The in silico screening pipeline was designed to identify putative MEIS inhibitors (MEISi) that exhibited favorable binding energies to the MEIS homeodomain while also predicting low cytotoxicity and cardiotoxicity. This multi-parameter approach aimed to prioritize candidates with a higher probability of successful downstream development. From this extensive virtual screen, this compound, along with a related compound MEISi-1, emerged as a promising candidate for further experimental validation.

Chemical Synthesis of this compound

This compound, with the IUPAC name 4-Hydroxybenzoic acid 2-[(Z)-(2-oxo-1(2H)-naphthalenylidene)methyl]hydrazide, is synthesized through a two-step process. The synthesis pathway involves the formation of a hydrazide intermediate followed by a condensation reaction. Both conventional heating and microwave-assisted methods have been described, with the latter providing significant advantages in terms of reaction time and yield.

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybenzoic acid hydrazide

-

Conventional Method:

-

A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate in 25 mL of ethanol is refluxed at 60-70 °C for 2 hours.

-

The resulting precipitate is filtered and recrystallized from methanol.

-

Yield: 65%.

-

-

Microwave-Assisted Method:

-

2 mL of hydrazine hydrate and 0.166 g of ethyl p-hydroxybenzoate are placed in a conical flask.

-

The mixture is subjected to microwave irradiation at 180 watts for 3 minutes.

-

The product is filtered and collected without the need for recrystallization.

-

Yield: 93%.

-

Step 2: Synthesis of this compound (Condensation Reaction)

-

Conventional Method:

-

A mixture of 4-hydroxybenzoic acid hydrazide (0.01 mol) and 2-hydroxy-1-naphthaldehyde (0.01 mol) in 50 mL of ethanol is refluxed for 3-7 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

The final product is filtered, washed with cold methanol, and recrystallized.

-

-

Microwave-Assisted Method:

-

A mixture of 4-hydroxybenzoic acid hydrazide and 2-hydroxy-1-naphthaldehyde is placed in a container with 3 mL of ethanol.

-

The reaction mixture is subjected to microwave irradiation at 180-360 watts for 3-8 minutes.

-

The product is then washed with cold water, filtered, and collected.

-

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₄N₂O₃ |

| Molecular Weight | 306.32 g/mol |

| CAS Number | 2250156-71-7 |

| Appearance | Light yellow to yellow solid |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of MEIS proteins. Its mechanism of action involves the downregulation of MEIS target gene expression, which in turn induces hematopoietic stem cell (HSC) maintenance and self-renewal.

Signaling Pathway

Experimental Evaluation of this compound

In Vitro MEIS-Luciferase Reporter Assay

This assay was crucial for the initial validation of this compound's inhibitory activity on MEIS.

-

Objective: To quantify the inhibitory effect of this compound on MEIS transcriptional activity.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Protocol:

-

HEK293T cells are co-transfected with three plasmids:

-

A MEIS-responsive luciferase reporter construct (MEIS-luc), containing MEIS binding motifs (TGACAG).

-

A plasmid expressing the MEIS1 protein (pCMV-SPORT6-Meis1).

-

An internal control plasmid for normalization of transfection efficiency (pCMV-LacZ).

-

-

Following transfection, cells are treated with this compound at various concentrations (0.1 µM, 1 µM, and 10 µM) or a DMSO control.

-

After 48 hours of incubation, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer, and the results are normalized to the internal control.

-

-

Results: this compound demonstrated a dose-dependent inhibition of the MEIS-luciferase reporter.

| Concentration | MEIS-p21-luciferase Reporter Inhibition | MEIS-HIF-luciferase Reporter Inhibition |

| 0.1 µM | Up to 90% | Significant Inhibition |

| 1 µM | Dose-dependent | Dose-dependent |

| 10 µM | Dose-dependent | Dose-dependent |

Ex Vivo Hematopoietic Stem Cell (HSC) Expansion Assays

These assays were performed to assess the functional effect of this compound on primary HSCs.

-

Objective: To determine the effect of this compound on the self-renewal and expansion of murine and human HSCs.

-

Cell Types:

-

Murine: Lineage-negative, Sca-1+, c-Kit+ (LSK) CD34low cells.

-

Human: CD34+, CD133+, and ALDHhi cells.

-

-

Protocol:

-

HSCs are isolated from murine bone marrow or human cord blood/bone marrow.

-

Cells are cultured ex vivo in appropriate media supplemented with cytokines.

-

Cultures are treated with this compound (0.1 µM, 1 µM, 10 µM) or DMSO for 7 days.

-

Following treatment, cell proliferation is assessed by counting.

-

The frequency of specific HSC populations is quantified by flow cytometry using relevant surface markers.

-

Colony-forming unit (CFU) assays are performed to evaluate the differentiation potential and self-renewal capacity of the expanded cells.

-

-

Results: this compound treatment led to an induction of both murine and human HSC self-renewal ex vivo.

| Cell Type | This compound Effect |

| Murine LSKCD34low | Induced self-renewal |

| Human CD34+ | Induced self-renewal |

| Human CD133+ | Induced self-renewal |

| Human ALDHhi | Induced self-renewal |

In Vivo Murine Model

-

Objective: To evaluate the in vivo efficacy of this compound in modulating the HSC pool.

-

Animal Model: 4-6 week-old BALB/c mice.

-

Protocol:

-

Mice are administered this compound via intraperitoneal (i.p.) injection at a dosage of 10 µM in a 100 µL volume.

-

Injections are given on day 1, day 4, and day 7.

-

At the end of the treatment period, bone marrow is harvested.

-

The populations of various hematopoietic stem and progenitor cells (HSPCs) are analyzed by flow cytometry.

-

-

Results: In vivo administration of this compound resulted in a modulated HSC pool, including an increase in c-Kit+, Sca1+, CD150+, LSK HSPCs, LSKCD34low HSCs, and LSKCD150+CD48- HSCs.

Conclusion

This compound, identified through a sophisticated in silico screening process and validated through rigorous in vitro and in vivo experimentation, represents a significant advancement in the field of MEIS inhibition. Its ability to promote HSC self-renewal highlights its potential for applications in bone marrow transplantation and other areas of regenerative medicine. The detailed synthesis pathway and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate and develop MEIS inhibitors for therapeutic purposes.

Unveiling the Oncogenic Network: A Technical Guide to Identifying MEIS1 and MEIS2 Target Genes in Leukemia

For Immediate Release

A Deep Dive into the MEIS Transcriptional Machinery in Hematologic Malignancies for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the methodologies used to identify and characterize the target genes of the homeobox transcription factors MEIS1 and MEIS2 in the context of leukemia. Overexpression and aberrant activity of MEIS1 and MEIS2 are critical drivers in various subtypes of acute myeloid leukemia (AML), including those with MLL rearrangements and AML1-ETO fusions.[1][2][3][4] Understanding their downstream targets is paramount for the development of novel therapeutic strategies.

This document outlines key experimental protocols, presents quantitative data on target gene expression, and visualizes the intricate signaling pathways governed by MEIS1 and MEIS2.

The Central Role of MEIS1 and MEIS2 in Leukemogenesis

MEIS1, a member of the TALE (three-amino-acid loop extension) family of homeodomain proteins, was initially identified as a common viral integration site in murine myeloid leukemia.[5] Subsequent research has solidified its role as a potent oncogene in human leukemia, frequently collaborating with HOX proteins, particularly HOXA9, to drive leukemogenesis. This collaboration is often mediated by PBX cofactors, forming a trimeric complex that regulates the expression of genes critical for hematopoietic stem cell self-renewal and proliferation. Dysregulation of this axis is a hallmark of MLL-rearranged AML and is associated with a poor prognosis.

While less studied, MEIS2 has emerged as a key oncogenic partner in specific AML subtypes. Notably, high levels of MEIS2 expression are found in patients with AML1-ETO-positive AML, where it directly interacts with the AML1-ETO fusion protein to modulate its repressive activity and promote leukemic cell growth.

The identification of the direct and indirect downstream targets of MEIS1 and MEIS2 is crucial for elucidating their oncogenic mechanisms and for identifying novel therapeutic vulnerabilities.

Quantitative Analysis of MEIS1 and MEIS2 Target Gene Expression

The following tables summarize the differential expression of key MEIS1 and MEIS2 target genes identified in various leukemia contexts. This data is compiled from multiple studies employing techniques such as RNA-sequencing (RNA-seq) following genetic perturbation of MEIS1/2 expression.

Table 1: Key Upregulated Target Genes of the MEIS1/HOXA9 Complex in AML

| Gene | Fold Change (approx.) | Function in Leukemia | Reference |

| FLT3 | >10 | Receptor tyrosine kinase, promotes proliferation and survival | |

| TRIB2 | >5 | Serine/threonine kinase, promotes cell survival | |

| SCUBE1 | >4 | Secreted glycoprotein, promotes FLT3 signaling | |

| LMO2 | >3 | Transcriptional regulator, involved in hematopoietic development | |

| BCL2 | >2 | Anti-apoptotic protein, promotes cell survival | |

| CD34 | >2 | Adhesion molecule, marker of hematopoietic stem and progenitor cells | |

| ITGB7 | >2 | Integrin, involved in cell adhesion and migration |

Table 2: Key Upregulated Target Genes of MEIS2 in AML1-ETO-Positive AML

| Gene | Fold Change (approx.) | Function in Leukemia | Reference |

| YES1 | >3 | Proto-oncogene tyrosine kinase, promotes cell growth | |

| MYC | >2.5 | Transcription factor, drives cell proliferation and growth | |

| CCND1 | >2 | Cyclin D1, promotes cell cycle progression | |

| BCL2L1 | >2 | Anti-apoptotic protein (Bcl-xL), promotes cell survival |

Experimental Protocols for Target Gene Identification

The identification of direct MEIS1 and MEIS2 target genes relies on a combination of genome-wide techniques to map protein-DNA interactions and to quantify changes in gene expression. The following sections provide detailed methodologies for three key experimental approaches.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of a transcription factor.

1. Cell Preparation and Cross-linking:

-

Culture leukemia cells (e.g., K562, THP-1, or primary patient samples) to a density of 1-2 x 10^7 cells/mL.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle agitation.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

2. Chromatin Preparation and Sonication:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Sonicate the chromatin to shear the DNA into fragments of 200-600 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with a ChIP-grade antibody specific to MEIS1 or MEIS2 overnight at 4°C with rotation. A negative control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for at least 2 hours at 4°C.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

-

Prepare a sequencing library from the purified ChIP DNA and the input control DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).

6. Sequencing and Data Analysis:

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the ChIP sample compared to the input control.

-

Perform motif analysis on the identified peaks to confirm the presence of MEIS binding motifs.

RNA-sequencing (RNA-seq)

RNA-seq is used to quantify the transcriptome and identify genes that are differentially expressed upon perturbation of MEIS1 or MEIS2.

1. Cell Culture and Perturbation:

-

Culture leukemia cells and introduce a perturbation to alter MEIS1 or MEIS2 expression. This can be achieved through:

-

Knockdown: Transduction with lentiviral vectors expressing shRNAs or gRNAs for CRISPR-Cas9 mediated knockout targeting MEIS1 or MEIS2.

-

Overexpression: Transduction with retroviral or lentiviral vectors encoding MEIS1 or MEIS2 cDNA.

-

-

Include appropriate control cells (e.g., transduced with a non-targeting shRNA or an empty vector).

2. RNA Extraction:

-

Harvest the cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy) or TRIzol reagent.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation:

-

Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

4. Sequencing and Data Analysis:

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the sequencing reads to the reference genome and transcriptome.

-

Quantify gene expression levels (e.g., as transcripts per million, TPM, or fragments per kilobase of transcript per million mapped reads, FPKM).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon MEIS1/2 perturbation.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

ATAC-seq is a method to assess genome-wide chromatin accessibility, which can reveal regulatory regions that become more or less accessible upon changes in MEIS1 or MEIS2 activity.

1. Cell Preparation:

-

Harvest 50,000 to 100,000 leukemia cells.

-

Wash the cells with ice-cold PBS.

2. Transposition Reaction:

-

Lyse the cells in a hypotonic buffer to isolate the nuclei.

-

Immediately proceed with the transposition reaction by incubating the nuclei with the Tn5 transposase enzyme loaded with sequencing adapters. The transposase will simultaneously fragment the DNA and ligate the adapters into accessible regions of the chromatin.

3. DNA Purification:

-

Purify the transposed DNA using a DNA purification kit.

4. Library Amplification:

-

Amplify the library by PCR using primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.

5. Library Purification and Size Selection:

-

Purify the amplified library to remove PCR primers and other reagents.

-

Perform size selection to enrich for fragments in the desired size range (e.g., using AMPure XP beads).

6. Sequencing and Data Analysis:

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Identify regions of open chromatin (peaks) using a peak-calling algorithm.

-

Compare the chromatin accessibility profiles between cells with altered and control levels of MEIS1/2 to identify differential accessibility regions.

-

Integrate ATAC-seq data with ChIP-seq and RNA-seq data to identify regulatory regions that are bound by MEIS1/2 and are associated with changes in target gene expression.

Signaling Pathways and Regulatory Networks

The oncogenic activity of MEIS1 and MEIS2 is embedded within complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Caption: MEIS1/HOXA9/PBX3 signaling pathway in MLL-rearranged AML.

Caption: MEIS2 interaction with AML1-ETO in t(8;21) AML.

Caption: Integrated workflow for MEIS1/2 target gene identification.

Conclusion and Future Directions

The identification and validation of MEIS1 and MEIS2 target genes are critical steps toward a more comprehensive understanding of their roles in leukemia. The experimental workflows outlined in this guide provide a robust framework for researchers to uncover the downstream effectors of these potent oncoproteins. The integration of ChIP-seq, RNA-seq, and ATAC-seq data allows for a multi-faceted view of gene regulation, from direct transcription factor binding to changes in chromatin accessibility and gene expression.

Future research should focus on the functional validation of newly identified targets to determine their contribution to the leukemic phenotype. Furthermore, the development of small molecule inhibitors that disrupt the interaction of MEIS proteins with their cofactors or their binding to DNA holds significant promise for novel therapeutic interventions in AML and other hematologic malignancies.

References

- 1. Defining Roles for HOX and MEIS1 Genes in Induction of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEIS2 Is an Oncogenic Partner in AML1-ETO-Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy [mdpi.com]

The MEIS1/MEIS2 Signaling Axis: A Technical Guide to Unlocking Cardiac Regeneration

For Researchers, Scientists, and Drug Development Professionals

The adult mammalian heart possesses a very limited capacity for regeneration following injury, primarily due to the post-mitotic nature of its contractile cells, the cardiomyocytes. Recent advancements in regenerative medicine have identified the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) and its homolog MEIS2 as critical regulators of cardiomyocyte cell cycle arrest. This technical guide provides an in-depth overview of the MEIS1/MEIS2 signaling pathway, offering insights into its mechanism of action and its potential as a therapeutic target for cardiac regeneration.

Core Concepts: MEIS1/MEIS2 as a Brake on Cardiomyocyte Proliferation

MEIS1, a member of the TALE (Three Amino Acid Loop Extension) family of homeodomain transcription factors, plays a pivotal role in orchestrating developmental processes.[1] In the context of the heart, MEIS1 expression increases postnatally, coinciding with the period when cardiomyocytes withdraw from the cell cycle.[2][3] This observation has led to the characterization of MEIS1 as a key transcriptional regulator that actively suppresses cardiomyocyte proliferation.[2][4]

Inhibition or genetic deletion of MEIS1 has been shown to extend the proliferative window of neonatal cardiomyocytes and even reactivate mitosis in adult cardiomyocytes, leading to enhanced cardiac regeneration following injury. Conversely, overexpression of MEIS1 curtails neonatal cardiomyocyte proliferation and impedes the heart's natural regenerative response.

The MEIS1/MEIS2 Signaling Pathway

MEIS1 exerts its anti-proliferative effects by transcriptionally activating a suite of downstream target genes, most notably several cyclin-dependent kinase inhibitors (CDKIs). These proteins, including p15, p16, and p21, act as crucial brakes on the cell cycle machinery, preventing cardiomyocyte division.

The activity of MEIS1 is often modulated by its interaction with cofactors, particularly proteins from the HOX family. Hoxb13 has been identified as a key cofactor of MEIS1 in postnatal cardiomyocytes. MEIS1 and Hoxb13 cooperatively regulate cardiomyocyte maturation and cell cycle arrest. The concurrent deletion of both Meis1 and Hoxb13 in adult cardiomyocytes leads to significant cardiomyocyte mitosis and improved cardiac function after myocardial infarction.

The broader MEIS family, including MEIS2, also contributes to this regulatory network. Inhibition of both MEIS1 and MEIS2 has been shown to promote cardiomyocyte cell cycle re-entry.

References

- 1. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meis1 Regulates Postnatal Cardiomyocyte Cell Cycle Arrest - Etiology and Morphogenesis of Congenital Heart Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Meis1 regulates postnatal cardiomyocyte cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meis1 regulates postnatal cardiomyocyte cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of MEISi-2 on MEIS1 and MEIS2: A Technical Overview of a First-in-Class MEIS Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Myeloid Ecotropic Viral Integration Site (MEIS) family of transcription factors, particularly MEIS1 and MEIS2, are critical regulators of developmental processes and have been implicated as drivers in various pathologies, including cancer. As members of the Three Amino Acid Loop Extension (TALE) homeodomain family, they function primarily by forming protein complexes with cofactors such as PBX and HOX proteins to direct gene expression. MEISi-2 is a novel, selective small molecule inhibitor developed to target MEIS protein function. This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its functional consequences on MEIS1 and MEIS2. While MEIS1 and MEIS2 are highly homologous and often co-expressed, current scientific literature does not provide direct evidence of a stable protein-protein interaction between them. Therefore, this document focuses on the well-documented effect of this compound: the inhibition of MEIS transcriptional activity by targeting the conserved DNA-binding domain of both MEIS1 and MEIS2, leading to a modulation of their downstream biological functions.

Introduction to MEIS1, MEIS2, and the this compound Inhibitor

MEIS1 and MEIS2 are highly conserved TALE homeodomain transcription factors essential for normal organogenesis, hematopoietic stem cell (HSC) self-renewal, and cell proliferation.[1][2][3] Structurally, MEIS proteins are characterized by N-terminal domains that mediate interaction with PBX cofactors and a highly conserved homeodomain (HD) that binds to a consensus "TGACAG" DNA sequence.[2] The amino acid sequence of the homeodomain is identical between MEIS1 and MEIS2, making them functionally similar in their DNA-binding capacity.[2] Dysregulation of MEIS1 and MEIS2 expression is linked to various cancers, including leukemia, neuroblastoma, and prostate cancer, making them attractive therapeutic targets.

This compound is a first-in-class small molecule inhibitor of MEIS proteins, identified through high-throughput in silico screening against the MEIS homeodomain. It was designed to specifically interfere with the DNA-binding function of MEIS proteins, thereby inhibiting their ability to regulate the transcription of target genes.

This compound: Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the MEIS homeodomain's interaction with DNA. By binding to the homeodomain, this compound prevents MEIS1 and MEIS2 from associating with their cognate DNA binding sites in the regulatory regions of target genes. This blockade of DNA binding disrupts the formation of functional transcriptional complexes, leading to the downregulation of MEIS-dependent gene expression. This targeted disruption has been shown to modulate critical cellular processes, such as HSC self-renewal and cancer cell proliferation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo assays. These studies confirm its potent and dose-dependent inhibitory effect on MEIS-driven transcriptional activity.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₄N₂O₃ | |

| Molecular Weight | 306.32 g/mol |

| CAS Number | 2250156-71-7 | |

Table 2: In Vitro Inhibition of MEIS-Dependent Luciferase Reporters by this compound

| Reporter Construct | This compound Conc. | % Inhibition | Cell Line | Reference |

|---|---|---|---|---|

| MEIS-p21-luciferase | 0.1 µM | ~90% | HEK293T |

| MEIS-HIF-luciferase | 0.1 µM | ~85% | HEK293T | |

Table 3: In Vivo Effects of this compound Treatment in Murine Models

| Parameter Measured | Treatment | Outcome | Reference |

|---|---|---|---|

| HSC Content (LSKCD34low) | 10 µM this compound (i.p.) | Significant Increase |

| Target Gene Expression | 10 µM this compound (i.p.) | Downregulation of Meis1, Hif-2α, p16, p19 | |

Effect on MEIS1 and MEIS2 Functional Interaction

While a direct physical interaction between MEIS1 and MEIS2 proteins has not been established, they share downstream pathways and can exhibit parallel or redundant functions. For example, both MEIS1 and MEIS2 are implicated in the progression of neuroblastoma and myeloid leukemia. This compound, by targeting the identical homeodomains of both proteins, effectively inhibits the functional output of both transcription factors. The "effect on interaction" is therefore a concurrent inhibition of their individual activities, leading to a compounded effect in biological systems where both are active.

Experimental Protocols

MEIS-Dependent Luciferase Reporter Assay

This assay quantitatively measures the ability of this compound to inhibit MEIS-driven gene transcription.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured to 70-80% confluency in 24-well plates.

-

Plasmid Co-transfection: Cells are co-transfected with three plasmids using a suitable transfection reagent:

-

A MEIS-responsive firefly luciferase reporter plasmid (e.g., containing MEIS binding motifs from the p21 or Hif-1α promoter).

-

A constitutively expressed MEIS1 expression vector (e.g., pCMV-SPORT6-Meis1).

-

A control plasmid expressing Renilla luciferase (e.g., pCMV-LacZ or similar) for normalization of transfection efficiency.

-

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control.

-

Cell Lysis: After 48 hours of incubation with the compound, cells are washed with PBS and lysed using a passive lysis buffer.

-

Luminometry: Firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The percentage of inhibition is calculated relative to the DMSO-treated control.

Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions

To investigate the potential for a direct MEIS1-MEIS2 interaction, a Co-IP experiment could be performed. This protocol outlines a general approach.

Methodology:

-

Cell Culture and Lysis: Culture cells endogenously expressing or overexpressing tagged versions of MEIS1 and MEIS2. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins (e.g., anti-MEIS1) or a control IgG overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the second protein (e.g., anti-MEIS2) to detect co-precipitation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a ligand (this compound) to its target protein (MEIS1/2) in a cellular environment. Binding of the ligand stabilizes the protein, increasing its melting temperature.

Methodology:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat one aliquot of cells with this compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.

-

Thermal Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step.

-

Cell Lysis: Lyse the cells by performing several freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Sample Preparation and Western Blot: Collect the supernatant (soluble protein fraction). Normalize total protein concentration across all samples. Analyze the amount of soluble MEIS1 or MEIS2 protein remaining at each temperature point by Western Blot.

-

Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the curve to a higher temperature in the this compound-treated samples indicates target engagement.

References

- 1. MEIS1 and MEIS2 Expression and Prostate Cancer Progression: A Role For HOXB13 Binding Partners in Metastatic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

MEIS1: The Guardian of Hematopoietic Stem Cell Quiescence

An In-depth Technical Guide on the Role of MEIS1 in Regulating HSC Quiescence Modulators

Introduction

The homeobox transcription factor, Myeloid Ecotropic Viral Integration Site 1 (MEIS1), is a critical regulator in the complex landscape of hematopoiesis.[1][2][3] Belonging to the Three-Amino-Acid Loop Extension (TALE) family of homeodomain proteins, MEIS1 is preferentially expressed in hematopoietic stem cells (HSCs) and its levels decline as these cells differentiate.[4][5] This expression pattern underscores its significance in maintaining the most primitive hematopoietic populations. A defining characteristic of HSCs is their ability to remain in a state of reversible growth arrest, or quiescence. This state is paramount for preserving their long-term self-renewal capacity and preventing premature exhaustion of the stem cell pool. Emerging evidence has solidified MEIS1's role as a master regulator of this quiescent state, primarily by modulating cellular metabolism and oxidative stress.

This technical guide provides a comprehensive overview of the molecular mechanisms through which MEIS1 governs HSC quiescence. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal transcription factor and its potential as a therapeutic target.

Core Mechanism: MEIS1 Regulation of the HIF-ROS Axis

The primary function of MEIS1 in maintaining HSC quiescence is intrinsically linked to its control over cellular metabolism, which it achieves by regulating the hypoxia-response pathway. HSCs reside in a specialized, low-oxygen "hypoxic niche" within the bone marrow, and their metabolic state is finely tuned to this environment.

Studies using inducible knockout mice have demonstrated that the deletion of Meis1 leads to a loss of HSC quiescence, causing these cells to enter the cell cycle and exhaust their capacity to maintain hematopoiesis, particularly under stress conditions. This loss of quiescence is a direct consequence of increased levels of Reactive Oxygen Species (ROS). MEIS1 exerts its control over ROS levels through the transcriptional regulation of Hypoxia-Inducible Factors, specifically HIF-1α and HIF-2α .

Key points of the MEIS1-HIF-ROS pathway:

-

Transcriptional Control: MEIS1 directly binds to the promoter regions of Hif-1α and Hif-2α, activating their transcription.

-

Metabolic Shift: Loss of MEIS1 results in decreased levels of HIF-1α and HIF-2α. This impairs the cell's ability to rely on glycolysis, the preferred metabolic pathway for quiescent HSCs, and forces a shift towards mitochondrial oxidative phosphorylation.

-

ROS Accumulation: The increased mitochondrial activity leads to the accumulation of ROS. High levels of ROS are known to damage cellular components and push HSCs out of quiescence, leading to their exhaustion and apoptosis.

-

Phenotype Rescue: Crucially, the detrimental effects of Meis1 deletion on HSC function can be reversed by scavenging ROS with antioxidants like N-acetylcysteine (NAC), confirming that ROS accumulation is the primary mediator of the observed phenotype.

Signaling Pathways and Logical Relationships

// Nodes MEIS1 [label="MEIS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α", fillcolor="#34A853", fontcolor="#FFFFFF"]; HIF2a [label="HIF-2α", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolytic\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Metabolism [label="Mitochondrial\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quiescence [label="HSC Quiescence\n(Self-Renewal)", fillcolor="#FBBC05", fontcolor="#202124"]; Exhaustion [label="HSC Exhaustion\n(Apoptosis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MEIS1 -> HIF1a [label=" Activates\nTranscription", color="#202124"]; MEIS1 -> HIF2a [label=" Activates\nTranscription", color="#202124"]; HIF1a -> Glycolysis [label=" Promotes", color="#202124"]; HIF1a -> Mitochondrial_Metabolism [label=" Inhibits", arrowhead=tee, color="#202124"]; Glycolysis -> ROS [label=" Limits Production", arrowhead=tee, color="#202124"]; Mitochondrial_Metabolism -> ROS [label=" Increases Production", color="#202124"]; ROS -> Quiescence [label=" Disrupts", arrowhead=tee, color="#202124"]; Quiescence -> Exhaustion [style=invis]; // for layout ROS -> Exhaustion [label=" Induces", color="#202124"];

// Rank settings for layout {rank=same; HIF1a; HIF2a;} {rank=same; Glycolysis; Mitochondrial_Metabolism;} }

Caption: MEIS1-HIF-ROS signaling pathway in HSCs.

Interaction with TALE and HOX Cofactors

MEIS1 does not act in isolation. Its function is critically dependent on its interaction with other TALE family members, such as PBX1, and with HOX transcription factors, particularly HOXA9. These proteins form heterodimeric or heterotrimeric complexes that bind to DNA and regulate the transcription of target genes. The deletion of Pbx1 in the hematopoietic system results in a phenotype similar to Meis1 deletion, characterized by a loss of HSC quiescence and subsequent hematopoietic failure. This highlights the cooperative nature of these factors in maintaining HSC integrity. While essential for normal hematopoiesis, the co-activation of MEIS1 and HOXA9 is a well-established driver of acute myeloid leukemia (AML), demonstrating the oncogenic potential of this pathway when dysregulated.

Quantitative Data Summary

The effects of Meis1 deletion on various hematopoietic parameters have been quantified in several studies using conditional knockout mouse models.

| Parameter | Control (Meis1+/+) | Meis1 Knockout (Meis1-/-) | Fold Change | Reference |

| HSC Population | ||||

| LT-HSC Frequency (%) | 0.002 | 0.0092 | ~4.5-fold Increase* | |

| LSK CD48-CD150+ Cells | Normalized to 1 | Significant Decline | ↓ | |

| LTC-IC Frequency | Normalized to 1 | 6-fold Reduction | ↓ | |

| Cell Cycle & Proliferation | ||||

| Quiescent LT-HSCs (G0) | 81.75% ± 3.25% | Significant Decrease | ↓ | |

| Colony Forming Units (CFU) | Normalized to 1 | Significant Reduction | ↓ | |

| Gene & Protein Expression | ||||

| Hif-1α mRNA | Normalized to 1 | Down-regulated | ↓ | |

| Hif-2α mRNA | Normalized to 1 | Down-regulated | ↓ | |

| Hif-1α Protein | Present | Near-complete Loss | ↓ | |

| Metabolic State | ||||

| ROS Levels | Baseline | Significantly Higher | ↑ | |

| Oxygen Consumption Rate | Baseline | Significantly Higher | ↑ |

*Note: The initial increase in HSC frequency is attributed to a loss of quiescence, leading to rapid cell division followed by exhaustion and a long-term decline in the functional HSC pool.

Experimental Protocols & Workflows

The following section details the key experimental methodologies used to elucidate the role of MEIS1 in HSC regulation.

Conditional Mouse Models

To bypass the embryonic lethality of a full Meis1 knockout, researchers utilize conditional systems.

-

Model: Meis1-flox/CreER or Mx1-Cre/Meis1fl/fl mice.

-

Principle: The Meis1 gene is flanked by loxP sites (floxed). The Cre recombinase, which excises the floxed gene segment, is fused to a modified estrogen receptor (ER) or is under the control of the interferon-inducible Mx1 promoter.

-

Induction of Deletion:

-

CreER: Administration of tamoxifen to the mice allows the Cre-ER fusion protein to translocate to the nucleus and excise the Meis1 gene.

-

Mx1-Cre: Injection of polyinosinic:polycytidylic acid (pI-pC) induces the expression of Cre recombinase, leading to gene deletion.

-

-

Application: This allows for the temporal control of Meis1 deletion in adult mice, enabling the study of its function in established hematopoiesis.

// Nodes Mouse [label="Meis1-flox/CreER Mouse", fillcolor="#F1F3F4", fontcolor="#202124"]; Tamoxifen [label="Tamoxifen\nAdministration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deletion [label="Meis1 Gene Deletion\nin Hematopoietic Cells", fillcolor="#FBBC05", fontcolor="#202124"]; BM_Harvest [label="Bone Marrow\nHarvest", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Downstream Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Flow [label="Flow Cytometry\n(HSC Population, ROS, Cell Cycle)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Functional Assays\n(CFU, Transplantation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expr [label="Gene Expression\n(qRT-PCR, Microarray)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Mouse -> Tamoxifen; Tamoxifen -> Deletion; Deletion -> BM_Harvest; BM_Harvest -> Analysis; Analysis -> Flow [style=dashed]; Analysis -> Assays [style=dashed]; Analysis -> Gene_Expr [style=dashed]; }

Caption: Workflow for studying MEIS1 using a conditional knockout mouse model.

Flow Cytometry for HSC Analysis

-

Objective: To identify and quantify HSC populations.

-

Protocol:

-

Bone marrow is harvested from control and Meis1-deleted mice.

-

Red blood cells are lysed.

-

Cells are incubated with a cocktail of fluorescently-conjugated antibodies.

-

Key Markers for LT-HSCs: Lin⁻ c-Kit⁺ Sca-1⁺ (LSK) CD48⁻ CD150⁺. The Lin⁻ (lineage-negative) cocktail includes antibodies against mature hematopoietic cells (e.g., CD3, B220, Gr-1, Mac-1, Ter119).

-

Cells are analyzed on a flow cytometer.

-

Cell Cycle Analysis

-

Objective: To determine the proportion of quiescent (G0) HSCs.

-

Protocol:

-

HSCs are isolated and stained with Hoechst 33342 (a DNA dye) and Pyronin Y (an RNA dye).

-

Quiescent G0 cells have 2n DNA content and low RNA content.

-

G1 cells have 2n DNA and higher RNA content.

-

S/G2/M cells have >2n DNA content.

-

The stained cells are analyzed by flow cytometry.

-

Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify intracellular ROS levels.

-

Protocol:

-

Isolated bone marrow cells or specific HSC populations are incubated with the dye dichlorofluorescein diacetate (DCFDA).

-

DCFDA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent DCF.

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if MEIS1 directly binds to the promoter regions of target genes (e.g., Hif-2α).

-

Protocol:

-

Hematopoietic progenitor cells (e.g., Kasumi-1 cell line) are treated with formaldehyde to cross-link proteins to DNA.

-

The chromatin is sheared into small fragments.

-

An antibody specific to MEIS1 is used to immunoprecipitate the MEIS1-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers that flank the putative MEIS1 binding sites in the Hif-2α promoter to determine if this region was enriched.

-

Bone Marrow Transplantation Assays

-

Objective: To assess the cell-intrinsic function and self-renewal capacity of HSCs.

-

Protocol (Competitive Repopulation):

-

Bone marrow cells from Meis1-deleted mice (e.g., CD45.2 genotype) are mixed with competitor cells from wild-type mice (e.g., CD45.1 genotype).

-

The cell mixture is transplanted into lethally irradiated recipient mice (e.g., CD45.1/CD45.2).

-

At various time points post-transplantation, peripheral blood is analyzed by flow cytometry to determine the percentage of blood cells derived from the Meis1-deleted HSCs versus the competitor cells.

-

A failure of the Meis1-deleted cells to contribute to long-term hematopoiesis indicates a defect in HSC self-renewal.

-

Therapeutic Implications and Future Directions

The central role of MEIS1 in maintaining HSC quiescence and its co-option in leukemogenesis makes it an attractive therapeutic target.

-

HSC Expansion: Small molecule inhibitors of MEIS1 (e.g., MEISi-1, MEISi-2) have been developed. These inhibitors have been shown to induce the self-renewal and expansion of both murine and human HSCs ex vivo. This has significant potential for improving the efficacy of bone marrow transplantation by expanding the number of functional HSCs before infusion.

-

Leukemia Treatment: Given that MEIS1 is a critical downstream target of MLL-fusion proteins in MLL-rearranged leukemias, inhibiting MEIS1 function presents a promising strategy to combat these aggressive cancers. MEIS inhibitors have been shown to reduce the viability of primary leukemia cells and leukemia stem cells by inducing apoptosis.

Future research will likely focus on refining MEIS1 inhibitors to improve their specificity and potency, and on further dissecting the complex transcriptional networks governed by MEIS1 and its cofactors in both normal and malignant hematopoiesis. Understanding how to precisely modulate MEIS1 activity could unlock new therapies for a range of hematological disorders and cancers.

References

- 1. Meis1 Is Required for Adult Mouse Erythropoiesis, Megakaryopoiesis and Hematopoietic Stem Cell Expansion | PLOS One [journals.plos.org]

- 2. Meis1 Is Required for Adult Mouse Erythropoiesis, Megakaryopoiesis and Hematopoietic Stem Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

MEIS1: A Pivotal Regulator of Hematopoietic Lineage Commitment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeobox transcription factor is a critical regulator of normal and malignant hematopoiesis. It plays a central role in maintaining the quiescence and self-renewal of hematopoietic stem cells (HSCs) and exerts a profound influence on the lineage commitment of hematopoietic progenitors. Dysregulation of MEIS1 expression is strongly associated with the development of leukemia. This technical guide provides a comprehensive overview of the multifaceted role of MEIS1 in hematopoietic lineage commitment, with a particular focus on its impact on HSCs, megakaryopoiesis, and erythropoiesis. We present quantitative data from key studies, detailed experimental protocols for investigating MEIS1 function, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of hematopoiesis and develop novel therapeutic strategies targeting MEIS1-related pathologies.

Introduction

MEIS1, a member of the Three-Amino-Acid Loop Extension (TALE) family of homeodomain proteins, was first identified as a common viral integration site in a murine model of myeloid leukemia.[1] Subsequent research has established MEIS1 as a potent proto-oncogene that frequently collaborates with HOX transcription factors to drive leukemogenesis.[2][3] In normal hematopoiesis, MEIS1 is highly expressed in HSCs and is progressively downregulated as these cells differentiate.[2][4] However, its expression is notably re-established during megakaryopoiesis.

The functional importance of MEIS1 in blood cell development is underscored by the embryonic lethality observed in Meis1-null mice, which exhibit severe hematopoietic and vascular defects. Conditional knockout mouse models have further elucidated the critical roles of MEIS1 in adult hematopoiesis, demonstrating its necessity for HSC maintenance, as well as for the proper development of the megakaryocytic and erythroid lineages. This guide will delve into the molecular mechanisms by which MEIS1 orchestrates these crucial processes.

The Role of MEIS1 in Hematopoietic Stem Cell Function

MEIS1 is indispensable for the maintenance of the HSC pool. Its primary function in this context is to preserve HSC quiescence, a state of metabolic inactivity that protects the stem cell reservoir from exhaustion. Loss of MEIS1 leads to increased HSC cycling, depletion of the long-term HSC (LT-HSC) population, and impaired long-term hematopoietic reconstitution.

A key mechanism by which MEIS1 maintains HSC quiescence is through the regulation of cellular metabolism and oxidative stress. MEIS1 has been shown to transcriptionally regulate the expression of Hypoxia-Inducible Factor 1-alpha (Hif-1α) and Hif-2α. These factors are critical for maintaining the glycolytic metabolic phenotype of HSCs, which is characterized by low mitochondrial respiration and reduced production of reactive oxygen species (ROS). Deletion of Meis1 results in a metabolic shift towards mitochondrial oxidative phosphorylation, leading to increased ROS levels, DNA damage, and ultimately, HSC apoptosis and exhaustion.

Quantitative Data on MEIS1's Impact on HSCs

The following table summarizes key quantitative findings from studies investigating the effects of Meis1 deletion on hematopoietic stem and progenitor cell populations in mice.

| Parameter | Experimental Model | Observation | Fold Change/Percentage Reduction | Reference |

| Long-Term Hematopoietic Stem Cells (LT-HSCs) | Conditional Meis1 knockout mice (Mx1-Cre) | Significant reduction in the number of LSKCD150+CD48- HSCs. | ~4-fold reduction | |

| Long-Term Culture-Initiating Cells (LTC-IC) | Conditional Meis1 knockout mice (Mx1-Cre) | Reduced frequency and absolute number of LTC-ICs in the bone marrow. | 6-fold reduction | |

| Colony-Forming Units (CFUs) | Conditional Meis1 knockout mice (Rosa26CreER) | Reduced total colony formation from bone marrow cells. | Statistically significant reduction | |

| Competitive Repopulation Assay | Conditional Meis1 knockout mice (Rosa26CreER) | Failure of Meis1-deleted bone marrow cells to contribute to long-term hematopoiesis in recipient mice. | Complete loss of long-term repopulation |

MEIS1 in Megakaryocytic and Erythroid Lineage Commitment

MEIS1 plays a crucial, biphasic role in the development of the megakaryocytic and erythroid lineages. While its expression is downregulated as HSCs commit to multipotent progenitors, it is re-induced and plays a vital role in the common megakaryocyte-erythroid progenitor (MEP) and subsequent megakaryocyte development.

Constitutive expression of MEIS1 in human hematopoietic progenitor cells directs them towards an MEP fate, leading to increased erythroid and megakaryocytic colony formation at the expense of granulocyte and macrophage differentiation. Conversely, silencing of MEIS1 in progenitor cells impairs erythroid expansion and reduces megakaryocytic colony-forming capacity.

In human pluripotent stem cell (hPSC) differentiation models, MEIS1 is essential for the specification of hemogenic endothelial progenitors (HEPs), the precursors to hematopoietic progenitor cells. MEIS1 achieves this, in part, by targeting and activating the transcription factor TAL1. At a later stage, MEIS1 is also critical for megakaryocyte maturation and platelet production, where it targets another key transcription factor, FLI1.

Quantitative Data on MEIS1's Impact on Megakaryopoiesis and Erythropoiesis

The table below presents quantitative data on the effects of MEIS1 modulation on megakaryocytic and erythroid progenitor populations.

| Parameter | Experimental Model | Observation | Fold Change/Percentage Change | Reference |

| Colony-Forming Unit-Megakaryocyte (CFU-Mk) | Conditional Meis1 knockout mice (Mx1-Cre) | Reduction in total CFU-Mk numbers, particularly high-proliferative potential CFU-Mk. | 6-fold reduction in high-proliferative CFU-Mk | |

| Erythroid and Megakaryocytic Colony Formation | Human CD34+ cells with MEIS1 overexpression | Increased erythroid and megakaryocytic colonies. | Statistically significant increase | |

| Granulocyte-Macrophage Colony Formation (CFU-GM) | Human CD34+ cells with MEIS1 overexpression | Decreased CFU-GM numbers. | 3 to 6-fold decrease | |

| Hemogenic Endothelial Progenitors (HEPs) | MEIS1-deleted human pluripotent stem cells | Decreased percentage of CD31+CD34+ HEPs. | Statistically significant decrease |

Signaling Pathways and Molecular Interactions

MEIS1 functions as a transcriptional regulator, often in complex with other transcription factors, most notably HOX and PBX proteins. The MEIS1-PBX-HOX trimeric complex is a central player in both normal hematopoiesis and leukemogenesis, where it binds to specific DNA sequences to regulate the expression of target genes.

As mentioned earlier, a critical downstream pathway regulated by MEIS1 in HSCs involves the hypoxia-inducible factors Hif-1α and Hif-2α, which are essential for maintaining a glycolytic metabolic state and controlling ROS levels.

In the context of megakaryocyte and erythroid development, MEIS1 directly targets and activates key lineage-specific transcription factors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of MEIS1 in hematopoietic lineage commitment.

Generation of Conditional Meis1 Knockout Mice

The generation of conditional knockout mice is a powerful tool to study gene function in a tissue-specific and temporally controlled manner.

Protocol:

-

Design and Construction of the Targeting Vector:

-

Obtain a genomic clone of the Meis1 gene.

-

Design a targeting vector containing loxP sites flanking a critical exon of Meis1 (e.g., exon 8).

-

The vector should also include a positive selection cassette (e.g., neomycin resistance) flanked by FRT sites and a negative selection cassette (e.g., diphtheria toxin A).

-

Use λ Red phage-based homologous recombination in E. coli for efficient vector construction.

-

-

Generation of Chimeric Mice:

-

Electroporate the targeting vector into embryonic stem (ES) cells (e.g., from a C57BL/6 background).

-

Select for correctly targeted ES cell clones using positive-negative selection and confirm by Southern blotting and PCR.

-

Inject the targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6).

-

Transfer the injected blastocysts into pseudopregnant female mice.

-

-

Breeding and Genotyping:

-

Breed the resulting chimeric mice with a strain expressing Flp recombinase to remove the neomycin cassette.

-

Cross the resulting mice carrying the floxed Meis1 allele with a Cre-recombinase expressing strain. For inducible knockout, use strains like Mx1-Cre (induced by polyinosinic:polycytidylic acid) or Rosa26-CreER (induced by tamoxifen).

-

Genotype the offspring by PCR to identify mice with the desired genotype (Meis1fl/fl; Cre+).

-

Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells

Flow cytometry is used to identify and quantify specific hematopoietic cell populations based on the expression of cell surface markers.

Protocol:

-

Cell Preparation:

-

Isolate bone marrow cells from the femurs and tibias of mice by flushing with PBS containing 2% FBS.

-

Create a single-cell suspension by passing the cells through a 70 µm cell strainer.

-

Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).

-

For progenitor analysis, perform lineage depletion using a cocktail of biotinylated antibodies against mature lineage markers (e.g., CD3e, CD11b, B220, Gr-1, Ter119) and anti-biotin magnetic beads.

-

-

Antibody Staining:

-

Resuspend the cells in staining buffer (e.g., PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Incubate the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice in the dark. A typical panel for HSCs and progenitors includes:

-

Lineage cocktail (FITC)

-

c-Kit (APC)

-

Sca-1 (PE-Cy7)

-

CD150 (PE)

-

CD48 (APC-Cy7)

-

CD34 (eFluor 450)

-

Flt3 (PE-Cy5)

-

-

Wash the cells twice with staining buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer (e.g., BD LSRFortessa).

-

Analyze the data using flow cytometry analysis software (e.g., FlowJo).

-

Gate on live, single cells, then on lineage-negative cells.

-

Identify HSC and progenitor populations based on their specific marker expression profiles (e.g., LT-HSCs: Lin-Sca-1+c-Kit+CD150+CD48-).

-

Colony-Forming Unit (CFU) Assays

CFU assays are in vitro functional assays used to quantify hematopoietic progenitors based on their ability to form colonies of mature cells in semi-solid media.

Protocol:

-

Cell Plating:

-

Prepare a single-cell suspension of bone marrow or lineage-depleted cells.

-

Dilute the cells to the desired concentration.

-

Mix the cells with semi-solid methylcellulose-based medium containing appropriate cytokines (e.g., MethoCult GF M3434 for murine cells, containing SCF, IL-3, IL-6, and EPO).

-

Plate 1.1 mL of the cell suspension into 35 mm culture dishes in duplicate.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

-

Colony Scoring:

-

After 7-14 days, score the colonies under an inverted microscope.

-

Identify different colony types based on their morphology:

-

CFU-GM: Granulocyte-macrophage colonies

-

BFU-E: Burst-forming unit-erythroid

-

CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies

-

-

-

Megakaryocyte Colony (CFU-Mk) Assay:

-

Use a collagen-based medium (e.g., MegaCult-C) supplemented with TPO, IL-6, and IL-3.

-

After 10-12 days of culture, dehydrate the collagen gel.

-

Stain for acetylcholinesterase (for mouse cells) or with an anti-CD41 antibody (for human cells) to identify megakaryocyte colonies.

-

In Vivo Competitive Repopulation Assay

This assay is the gold standard for assessing the long-term repopulating ability of HSCs.

Protocol:

-

Cell Preparation:

-

Isolate test cells (e.g., bone marrow from Meis1 knockout mice, CD45.2+) and competitor cells (wild-type bone marrow, CD45.1+).

-

Mix the test and competitor cells at a defined ratio (e.g., 1:1).

-

-

Transplantation:

-

Lethally irradiate recipient mice (e.g., CD45.1/CD45.2 F1 hybrids).

-

Inject the cell mixture into the recipient mice via tail vein injection.

-

-

Analysis of Chimerism:

-

At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.

-

Perform flow cytometry to determine the percentage of donor-derived cells (CD45.1+ and CD45.2+) in different hematopoietic lineages (e.g., T cells, B cells, myeloid cells).

-

Long-term engraftment is indicated by the sustained presence of test donor-derived cells in all lineages.

-

Chromatin Immunoprecipitation Followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a transcription factor, such as MEIS1.

Protocol:

-

Cross-linking and Cell Lysis:

-

Cross-link hematopoietic cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells to isolate the nuclei.

-

-

Chromatin Fragmentation:

-

Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for MEIS1 overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

DNA Purification and Library Preparation:

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

-

Align the sequencing reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of MEIS1 binding enrichment compared to an input control.

-

Lentiviral Overexpression of MEIS1 in Human CD34+ Cells

This technique is used to study the effects of ectopic MEIS1 expression on the differentiation of human hematopoietic progenitors.

Protocol:

-

Vector Construction and Virus Production:

-

Clone the cDNA of the desired MEIS1 splice variant (e.g., MEIS1B or MEIS1D) into a lentiviral expression vector, often co-expressing a fluorescent reporter like GFP.

-

Co-transfect the lentiviral vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

-

Harvest and concentrate the lentiviral supernatant.

-

-

Transduction of CD34+ Cells:

-

Isolate human CD34+ cells from cord blood or mobilized peripheral blood.

-

Pre-stimulate the CD34+ cells for 24-48 hours in serum-free medium containing cytokines (e.g., SCF, TPO, Flt3L).

-

Transduce the cells with the MEIS1-expressing lentivirus at a desired multiplicity of infection (MOI) in the presence of a transduction enhancer like Polybrene or Retronectin.

-

Incubate for 12-24 hours.

-

-

Post-Transduction Analysis:

-

Assess transduction efficiency by measuring the percentage of GFP-positive cells via flow cytometry.

-

Sort the transduced (GFP+) cells for downstream functional assays, such as CFU assays or differentiation in liquid culture.

-

Conclusion

MEIS1 is a master regulator of hematopoietic lineage commitment, with profound effects on the maintenance of hematopoietic stem cells and the differentiation of megakaryocytic and erythroid progenitors. Its intricate interplay with other key transcription factors, particularly HOX and PBX proteins, and its role in modulating cellular metabolism and oxidative stress highlight its central position in the hematopoietic hierarchy. The experimental protocols detailed in this guide provide a robust framework for further dissecting the complex functions of MEIS1. A deeper understanding of the molecular mechanisms governed by MEIS1 will undoubtedly pave the way for the development of novel therapeutic strategies for a range of hematological disorders, including leukemia.

References

- 1. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. regbio.yeditepe.edu.tr [regbio.yeditepe.edu.tr]

- 4. Dual actions of Meis1 inhibit erythroid progenitor development and sustain general hematopoietic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

MEISi-2 Animal Model Administration and Dosage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of MEISi-2, a selective inhibitor of the Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors. The following sections detail the administration, dosage, and relevant biological context for the use of this compound in a murine model, alongside comprehensive experimental protocols and pathway diagrams.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets MEIS proteins, which are key regulators of hematopoietic stem cell (HSC) self-renewal and are implicated in various developmental and disease processes, including cardiac regeneration and cancer.[1][2][3] By inhibiting MEIS, this compound has been shown to modulate HSC activity, down-regulating MEIS target gene expression and inducing HSC self-renewal ex vivo.[1][4] In vivo studies have demonstrated its efficacy in modulating the HSC pool in the bone marrow of mice.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound as reported in the literature.

Table 1: this compound In Vivo Administration Parameters

| Parameter | Value | Reference |

| Animal Model | 4-6 week-old BALB/c mice | |

| Dosage | 10 µM / 100 µL per injection | |

| Administration Route | Intraperitoneal (i.p.) injection | |

| Dosing Frequency | Days 1, 4, and 7 | |

| Reported Effect | Modulated Hematopoietic Stem Cell (HSC) pool |

Experimental Protocols

This section provides a detailed protocol for the intraperitoneal administration of this compound to BALB/c mice.

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile 1 mL syringes with 25-27G needles

-

4-6 week-old BALB/c mice

-

Animal scale

-

70% ethanol

-

Sterile gauze pads

This compound Stock Solution and Vehicle Preparation

Vehicle Formulation: A common vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO and corn oil.

Stock Solution Preparation (e.g., 10 mM DMSO stock):

-

Calculate the required amount of this compound powder to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 306.32 g/mol .

-

Dissolve the calculated amount of this compound in the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.06 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Working Solution Preparation (10 µM in 10% DMSO/Corn Oil):

-

To prepare a 100 µL injection volume with a final concentration of 10 µM this compound, a 1:1000 dilution of the 10 mM stock solution is required.

-

For a single 100 µL injection, mix 0.1 µL of the 10 mM this compound stock solution with 9.9 µL of DMSO and 90 µL of corn oil.

-

For a larger batch, for example, to treat 10 mice (1 mL total volume), mix 1 µL of 10 mM this compound stock, 99 µL of DMSO, and 900 µL of corn oil.

-

Vortex the working solution thoroughly before each injection to ensure a uniform suspension.

Intraperitoneal (i.p.) Injection Protocol

-

Animal Handling and Restraint:

-

Weigh the mouse to ensure accurate dosing if required, although the provided protocol specifies a fixed volume.

-

Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing).

-

Turn the mouse over to expose the abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.

-

-

Injection Site Identification:

-

The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.

-

-

Injection Procedure:

-

Disinfect the injection site with a 70% ethanol wipe.

-

Using a new sterile syringe and needle for each animal, draw up 100 µL of the this compound working solution.

-

Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.

-

Slowly inject the 100 µL volume.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals.

-

Signaling Pathway and Experimental Workflow Diagrams

MEIS Signaling Pathway

The following diagram illustrates the central role of MEIS proteins in transcriptional regulation, often in complex with cofactors such as PBX and HOX proteins, to control the expression of downstream target genes involved in cell cycle and differentiation.

Experimental Workflow

The following diagram outlines the key steps in an in vivo study using this compound.

References

Application Notes and Protocols for MEISi-2 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

MEISi-2 is a selective inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS) family of homeodomain transcription factors.[1] MEIS proteins are critical regulators of various developmental processes, including hematopoiesis, and have been implicated in the pathogenesis of certain cancers.[1] this compound functions by down-regulating MEIS target gene expression, thereby impacting processes such as hematopoietic stem cell (HSC) self-renewal.[1] These application notes provide detailed protocols for the solubilization and use of this compound in a cell culture setting.

Product Information

-

Chemical Name: this compound

-

Molecular Formula: C₁₈H₁₄N₂O₃

-

Molecular Weight: 306.32 g/mol

-

Appearance: Light yellow to yellow solid[1]

Quantitative Data Summary

Table 1: Solubility and Storage

| Parameter | Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that can dissolve both polar and nonpolar compounds.[2] |

| Solubility in DMSO | 100 mg/mL (326.46 mM) | Ultrasonic treatment may be required to fully dissolve the compound. Use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility. |

| Powder Storage | -20°C for 3 years | Store in a dry, dark place. |

| Stock Solution Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C for up to 1 month |

Table 2: Stock Solution Preparation Guide

This table provides the required mass of this compound to prepare stock solutions of common molar concentrations.

| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 3.2646 mL | 16.3228 mL | 32.6456 mL |

| 5 mM | 0.6529 mL | 3.2646 mL | 6.5291 mL |

| 10 mM | 0.3265 mL | 1.6323 mL | 3.2646 mL |

| 50 mM | 0.0653 mL | 0.3265 mL | 0.6529 mL |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-